An In-Depth Technical Guide to the Physicochemical Properties of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Unknowns of a Novel Molecular Entity
This guide, therefore, adopts the perspective of a senior application scientist tasked with characterizing a novel compound. It will not present a dossier of established facts but will instead provide a comprehensive roadmap for the determination of its critical physicochemical properties. We will delve into the theoretical considerations, established experimental protocols, and predictive methodologies that are fundamental to building a robust physicochemical profile for a new chemical entity. By understanding the "why" behind each experimental choice, researchers can generate the high-quality data essential for advancing a compound through the drug development pipeline.
Molecular Structure and Fundamental Descriptors
The journey of characterizing any compound begins with its identity. The structure of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is the foundation upon which all other properties are built.

Figure 1. Chemical Structure of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid.
Based on this structure, we can derive fundamental molecular descriptors. While a close analogue, 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, has a reported molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol , it is crucial to confirm these for our target molecule.[4][5] High-resolution mass spectrometry (HRMS) is the gold standard for this confirmation.
| Property | Predicted/Reference Value | Experimental Protocol | Rationale and Insights |
| Molecular Formula | C₉H₉N₃O₃ | High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition, confirming the molecular identity beyond doubt. |
| Molecular Weight | 207.19 g/mol | Calculated from HRMS data | A fundamental parameter for all subsequent quantitative experiments, including solution preparation and stoichiometric calculations. |
| InChI | 1S/C9H9N3O3/c1-11-8(6-10-12(11)2)7-3-5(9(13)14)15-4-7/h3-4,6H,1-2H3,(H,13,14) | Derived from structure | A standardized, non-proprietary identifier that ensures unambiguous communication of the chemical structure. |
| SMILES | CN1N=C(C=C1C)C2=CC(=NO2)C(=O)O | Derived from structure | A line notation for describing chemical structures, useful for computational modeling and database searches. |
Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior
The carboxylic acid moiety in the isoxazole ring and the basic nitrogen atoms in the pyrazole ring suggest that 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is an ionizable molecule. Its pKa will dictate its charge state at different pH values, which in turn profoundly influences its solubility, permeability, and ultimately, its pharmacokinetic profile. For structurally related 5-aryl-1H-pyrazole-3-carboxylic acids, the pKa of the carboxylic acid group is predicted to be in the range of 3.6-4.0.[6]
Experimental Determination of pKa
A robust determination of pKa involves multiple methodologies to ensure accuracy and cross-validation.
Step-by-Step Protocol for Potentiometric Titration:
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Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume of a suitable solvent (e.g., methanol/water mixture).
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
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Data Acquisition: Record the pH at regular intervals of titrant addition.
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Analysis: Plot the first and second derivatives of the titration curve to identify the equivalence points. A Gran plot can provide a more precise determination of the endpoint.
Rationale: Potentiometric titration is a direct and reliable method for determining pKa. The use of a co-solvent is often necessary for compounds with low aqueous solubility.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a cornerstone of drug development, directly impacting oral absorption and formulation strategies. For a related series of 5-(1,3-diphenyl-1H-pyrazol-4-yl) derivatives, calculated LogS values indicated moderate to slight solubility.[7]
Experimental Determination of Solubility
Thermodynamic Solubility (Shake-Flask Method):
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Equilibration: Add an excess amount of the solid compound to a series of buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
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Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
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Separation: Separate the solid from the supernatant by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.
Kinetic Solubility (High-Throughput Screening):
This method involves dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. While less precise than thermodynamic solubility, it is valuable for early-stage screening.
| Solubility Type | pH | Predicted Solubility | Rationale |
| Thermodynamic | 2.0 | Low | The carboxylic acid will be protonated and largely unionized. |
| Thermodynamic | 7.4 | Higher | The carboxylic acid will be deprotonated and ionized, increasing solubility. |
| Kinetic | 7.4 | May be higher than thermodynamic | Reflects the supersaturated state before precipitation. |
Lipophilicity (LogP/LogD): Gauging Membrane Permeability
Lipophilicity, the affinity of a compound for a non-polar environment, is a key predictor of its ability to cross biological membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.
Experimental Determination of LogP/LogD
Shake-Flask Method (Gold Standard):
-
Partitioning: Dissolve the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., pH 7.4 for LogD).
-
Equilibration: Agitate the mixture to allow the compound to partition between the two phases until equilibrium is reached.
-
Quantification: Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique.
-
Calculation: LogP or LogD is the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
A rapid and less material-intensive method where the retention time of the compound on a non-polar stationary phase is correlated with the LogP of a set of standards.
Solid-State Properties: Melting Point and Crystal Form
The solid-state properties of a drug substance are critical for its formulation, stability, and manufacturing. The melting point provides an indication of the purity and the lattice energy of the crystal. For related pyrazole derivatives, a wide range of melting points has been reported, underscoring the importance of experimental determination. For example, a pyrazole carboxamide derivative was reported to have a melting point of 266.2–266.5 °C, while an ethyl pyrazole carboxylate had a melting point of 218–219 °C.[8][9]
Experimental Determination of Melting Point
Capillary Melting Point Apparatus:
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube.
-
Heating: The capillary is placed in a heated block, and the temperature is gradually increased.
-
Observation: The temperature range over which the solid melts is recorded. A sharp melting point range (typically < 2°C) is indicative of high purity.
Differential Scanning Calorimetry (DSC):
DSC provides a more detailed thermal profile, including the onset of melting, the peak melting temperature, and the heat of fusion. It can also reveal the presence of different polymorphic forms.
Spectroscopic Characterization
Spectroscopic data provides the "fingerprint" of the molecule, confirming its structure and providing a basis for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches. For a related compound, characteristic IR peaks were observed for N-H, C=O, and the quinoline and pyrazole skeletons.[9]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and is the basis for many quantitative analytical methods.[10]
Conclusion: Building a Foundation for Drug Development
The physicochemical characterization of a novel compound like 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a multi-faceted process that requires a systematic and rigorous experimental approach. While direct literature data may be sparse, a wealth of knowledge from structurally related compounds can guide our experimental design and interpretation of results. By diligently determining the pKa, solubility, lipophilicity, solid-state properties, and spectroscopic profile, we lay a robust foundation for understanding the compound's behavior and potential as a therapeutic agent. This comprehensive data package is not merely a collection of numbers but a critical roadmap for formulation development, pharmacokinetic studies, and ultimately, the successful progression of a promising new molecule from the laboratory to the clinic.
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